molecular formula C23H21FN2O4S B2593609 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895477-30-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2593609
CAS RN: 895477-30-2
M. Wt: 440.49
InChI Key: YIGFAGSXAWKWSZ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Potential

A study investigated the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties, which included compounds similar to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019).

Antimalarial and Antiviral Activity

Another study explored the antimalarial and potential antiviral properties of sulfonamide derivatives. These compounds, including structures similar to the target compound, were examined for their antimalarial activity and characterized for their ADMET properties. Some showed significant activity against malaria, with one compound displaying excellent activity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system (Fahim & Ismael, 2021).

Antibacterial Potential

A research focused on the anti-bacterial potential of N-substituted sulfonamides bearing benzodioxane moiety revealed that these compounds, similar in structure to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Metabolic Stability Improvement

In the context of improving metabolic stability, a study investigated various 6,5-heterocyclic analogues as an alternative to the benzothiazole ring in compounds like N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. This research aimed to reduce or eliminate metabolic deacetylation, a common issue with such compounds (Stec et al., 2011).

Novel Cyclic Sulfonamides Synthesis

A study on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions provided insights into the chemical processes involved in creating complex structures related to sulfonamides, which could include compounds like the one (Greig et al., 2001).

Cytotoxic Activity

Research into the cytotoxic activity of novel sulfonamide derivatives found that these compounds, related to the target molecule, exhibited significant activity against breast and colon cancer cell lines (Ghorab et al., 2015).

properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-31(29,30)16-9-7-15(24)8-10-16/h4-12H,2-3,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGFAGSXAWKWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

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